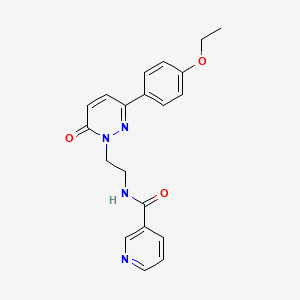
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar nicotinamide derivatives have been found to targetSuccinate Dehydrogenase (SDH) , an important component of the respiratory enzyme complex of plant pathogenic fungi .
Mode of Action
This inhibition disrupts the oxidative coupling of succinate and the transfer of electrons from succinate to ubiquinone , thereby affecting the energy production in the fungi.
Biochemical Pathways
The inhibition of SDH disrupts the citric acid cycle and the electron transport chain, two crucial biochemical pathways in fungi. This disruption leads to a decrease in ATP production, which can inhibit the growth and proliferation of the fungi .
Result of Action
The result of the action of this compound would likely be the inhibition of fungal growth due to the disruption of energy production. This could potentially make it a potent antifungal agent .
Biological Activity
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and metabolic regulation. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) : Similar compounds have been shown to inhibit NAMPT, an enzyme crucial for NAD+ biosynthesis. This inhibition can lead to decreased NAD+ levels in cells, affecting cellular metabolism and potentially inducing apoptosis in cancer cells .
- Histone Deacetylase (HDAC) Inhibition : The compound may also interact with HDACs, which play a significant role in gene expression regulation. HDAC inhibitors are known for their anticancer properties, as they can reactivate silenced tumor suppressor genes .
Antitumor Activity
A study evaluating the antitumor activity of various NAMPT inhibitors, including analogs of this compound, demonstrated that these compounds could significantly reduce cell viability in various cancer cell lines, including HCT116 and K562. The IC50 values for these inhibitors ranged from 1 to 5 μM, indicating potent activity against tumor cells .
Table 1: Summary of Antitumor Activity
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Chidamide | HCT116 | 2.1 | NAMPT Inhibition |
| Compound A | K562 | 3.5 | NAMPT/HDAC Inhibition |
| This compound | HCT116 | 4.0 | NAMPT Inhibition |
Pharmacokinetics and Toxicity
While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution profiles in preclinical studies. Toxicity assessments indicate that at therapeutic doses, these compounds exhibit manageable side effects, primarily due to their selective targeting of cancer cells over normal cells.
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-2-27-17-7-5-15(6-8-17)18-9-10-19(25)24(23-18)13-12-22-20(26)16-4-3-11-21-14-16/h3-11,14H,2,12-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLJFWQKQWJNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














